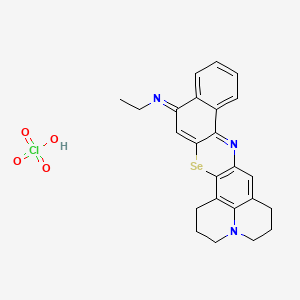

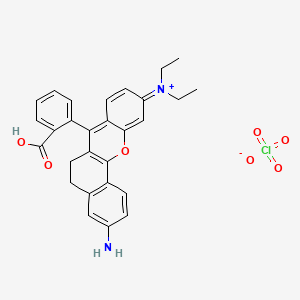

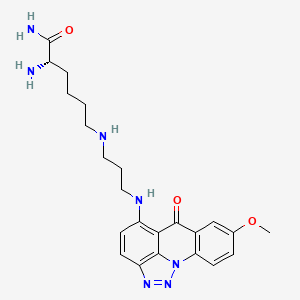

Photoacoustic contrast agent-2 (perchlorate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Photoacoustic contrast agent-2 (perchlorate) is a multifunctional dye used extensively in biological experiments. It plays a crucial role in photoacoustic imaging, a technique that combines optical and ultrasound imaging to provide high-resolution images of biological tissues. This compound is particularly valuable for its ability to enhance contrast in imaging, making it easier to observe and analyze cellular structures, track biomolecules, and study tissue pathology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of photoacoustic contrast agent-2 (perchlorate) typically involves the reaction of specific organic compounds under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:

Reaction of aromatic compounds: with perchloric acid to introduce the perchlorate group.

Purification: through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of photoacoustic contrast agent-2 (perchlorate) involves scaling up the laboratory synthesis methods. This includes:

Batch reactors: for controlled chemical reactions.

Continuous flow systems: to ensure consistent quality and yield.

Advanced purification techniques: like high-performance liquid chromatography (HPLC) to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: Photoacoustic contrast agent-2 (perchlorate) can undergo various chemical reactions, including:

Oxidation: The perchlorate group can participate in oxidation reactions under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidizing agents: like potassium permanganate or hydrogen peroxide.

Reducing agents: such as sodium borohydride.

Substitution reagents: including halogens and nitrating agents.

Major Products:

Oxidation products: include higher oxidation state derivatives.

Reduction products: are typically lower oxidation state compounds.

Substitution products: vary depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

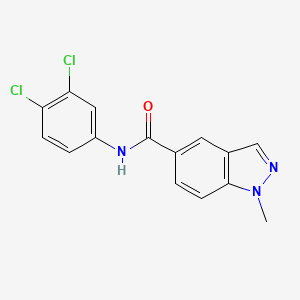

Photoacoustic contrast agent-2 (perchlorate) has a wide range of applications in scientific research:

Chemistry: Used as a probe to study chemical reactions and molecular interactions.

Biology: Helps in visualizing cellular structures and tracking biomolecules.

Medicine: Enhances imaging techniques for diagnosing diseases and monitoring treatment.

Industry: Applied in the development of dye-sensitized solar cells and functional textiles

Wirkmechanismus

The mechanism of action of photoacoustic contrast agent-2 (perchlorate) involves the absorption of light and the subsequent release of acoustic waves

Light Absorption: The compound absorbs light at specific wavelengths.

Thermal Expansion: The absorbed light energy is converted into heat, causing thermal expansion.

Acoustic Wave Generation: The thermal expansion generates acoustic waves, which are detected by ultrasound sensors to create high-resolution images.

Vergleich Mit ähnlichen Verbindungen

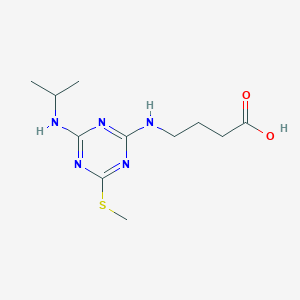

Photoacoustic contrast agent-2 (perchlorate) is unique in its high contrast-enhancing capabilities. Similar compounds include:

Photoacoustic contrast agent-1 (perchlorate): Another multifunctional dye used in similar applications but with different absorption characteristics.

Organic dyes: Such as indocyanine green, which also serve as contrast agents but may have different spectral properties.

Inorganic nanoparticles: Like gold nanoparticles, which are used for their strong light absorption but differ in their chemical nature and applications.

Eigenschaften

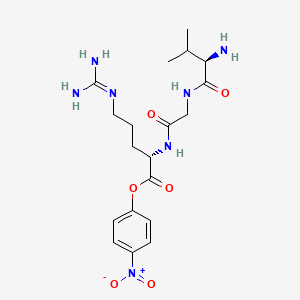

Molekularformel |

C24H24ClN3O4Se |

|---|---|

Molekulargewicht |

532.9 g/mol |

IUPAC-Name |

N-ethyl-3-selena-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine;perchloric acid |

InChI |

InChI=1S/C24H23N3Se.ClHO4/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21;2-1(3,4)5/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3;(H,2,3,4,5) |

InChI-Schlüssel |

PJAAFNGSWCRUDW-UHFFFAOYSA-N |

Kanonische SMILES |

CCN=C1C=C2C(=NC3=C([Se]2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61.OCl(=O)(=O)=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)

![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)

![Pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365232.png)

![[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12365246.png)